3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have drawn considerable attention due to their diverse pharmacological properties, including antihistaminic, anticancer, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one typically involves the nucleophilic substitution of 3-(2-bromoethylamino)-2-phenylquinazolin-4(3H)-one with various amines . The starting material, 3-(2-bromoethylamino)-2-phenylquinazolin-4(3H)-one, is synthesized from anthranilic acid through a multistep process .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis . These methods are designed to optimize yield and efficiency while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other biologically active compounds.
Biology: Studied for its potential as an antihistaminic agent.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, as an antihistaminic agent, it likely interacts with histamine receptors to prevent histamine-induced bronchospasm . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one: Another quinazoline derivative with similar antihistaminic properties.
3-Phenyl-2-{[(2-piperazinyl)ethylamino]methyl}quinazolin-4(3H)-one: Known for its high antihistaminic activity and negligible sedation.
Uniqueness
3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one stands out due to its balanced biological activity and minimal side effects, making it a promising candidate for further development in medicinal chemistry .
Properties
CAS No. |
19062-63-6 |
---|---|
Molecular Formula |
C23H21N3O |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-phenyl-2-[(2-phenylethylamino)methyl]quinazolin-4-one |
InChI |
InChI=1S/C23H21N3O/c27-23-20-13-7-8-14-21(20)25-22(26(23)19-11-5-2-6-12-19)17-24-16-15-18-9-3-1-4-10-18/h1-14,24H,15-17H2 |
InChI Key |
DLFWMHMNQQPXCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.